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molecular formula C15H28O4 B8631885 Diethyl (octan-2-yl)propanedioate CAS No. 88663-22-3

Diethyl (octan-2-yl)propanedioate

Cat. No. B8631885
M. Wt: 272.38 g/mol
InChI Key: NGWFFLSVALAUSP-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: compound from Example 2 (72.2 g, 0.3 mol) and lithium aluminum hydride (20 g, 0.53 mol). The experimental procedure was as described in Example 6. The pure product isolated by distillation under reduced pressure.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([C:15](OCC)=[O:16])[CH:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]C)C)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH2:7]([CH:6]([CH2:4][OH:3])[CH2:15][OH:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
72.2 g
Type
reactant
Smiles
C(C)OC(=O)C(C(C)CCCCCC)C(=O)OCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pure product isolated by distillation under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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